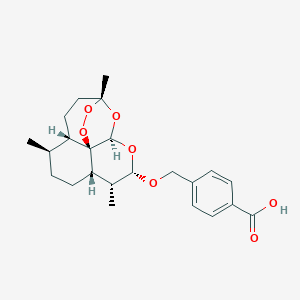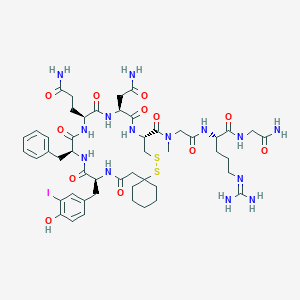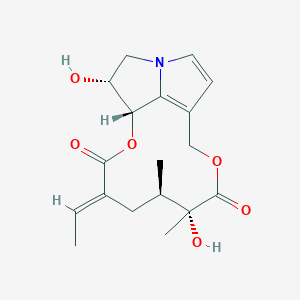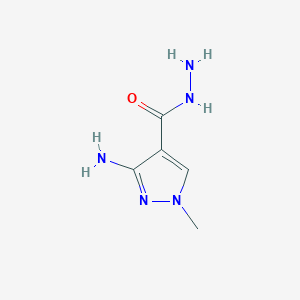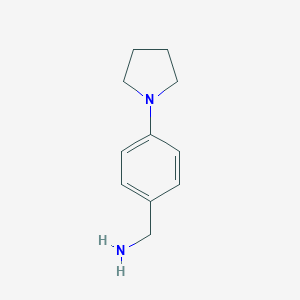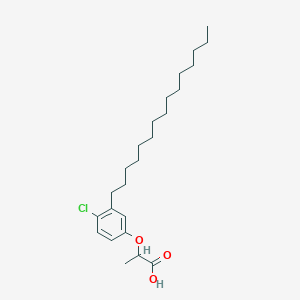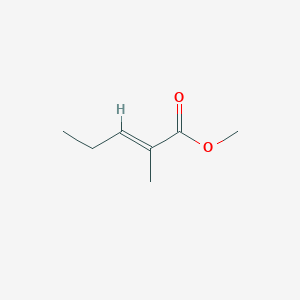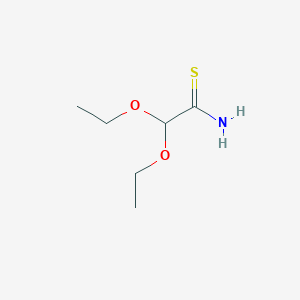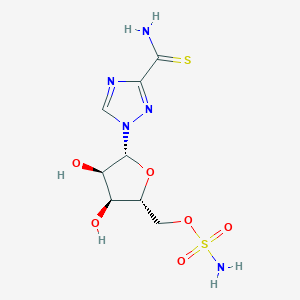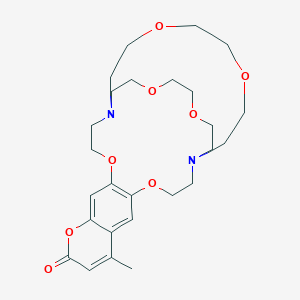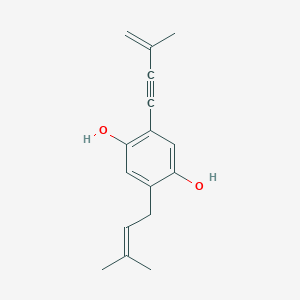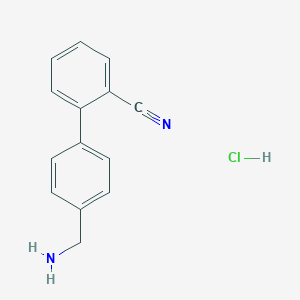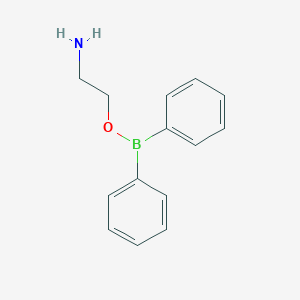
2-アミノエチルジフェニルボリネート
概要
説明
アミノエトキシジフェニルボランは、2-アミノエトキシジフェニルボランとしても知られており、化学式C₁₄H₁₆BNOの有機ホウ素化合物です。これは、エタノールやメタノールなどの有機溶媒に可溶な白色固体です。 この化合物は、イノシトール1,4,5-三リン酸(IP₃)受容体と一過性受容体電位(TRP)チャネルを阻害する能力で知られており、科学研究において貴重なツールとなっています .
科学的研究の応用
Aminoethoxydiphenylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to study the behavior of boron-containing compounds and their interactions with other molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
アミノエトキシジフェニルボランは、主にIP₃受容体とTRPチャネルを阻害することによって、その効果を発揮します。これは、IP₃受容体におけるアンタゴニストとして作用し、細胞内貯蔵からのカルシウムイオンの放出を阻止します。 さらに、カルシウム流入を含むさまざまな細胞プロセスに関与するTRPチャネルを阻害します . この二重阻害はカルシウムシグナル伝達経路を阻害し、さまざまな生理学的効果をもたらします。
生化学分析
Biochemical Properties
2-Aminoethyl diphenylborinate plays a significant role in biochemical reactions, particularly in the modulation of calcium signaling. It interacts with various enzymes, proteins, and other biomolecules. One of its primary targets is the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in the release of calcium from intracellular stores . 2-Aminoethyl diphenylborinate inhibits IP3R, thereby reducing calcium release. Additionally, it affects store-operated calcium entry (SOCE) channels and transient receptor potential (TRP) channels, including TRPV1, TRPV2, and TRPV3 . These interactions highlight the compound’s role in regulating calcium homeostasis and signaling.
Cellular Effects
2-Aminoethyl diphenylborinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for processes such as cell differentiation, proliferation, and apoptosis . In breast cancer cells, 2-Aminoethyl diphenylborinate has been shown to inhibit store-operated calcium entry, leading to reduced cell proliferation . Furthermore, it affects gene expression and cellular metabolism by altering calcium-dependent signaling cascades. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated calcium signaling.
Molecular Mechanism
The molecular mechanism of 2-Aminoethyl diphenylborinate involves its interaction with calcium channels and receptors. By binding to IP3R, it inhibits the release of calcium from the endoplasmic reticulum . Additionally, 2-Aminoethyl diphenylborinate modulates SOCE channels and TRP channels, affecting calcium influx into the cell . These interactions result in altered calcium signaling, which in turn influences various cellular processes. The compound’s ability to inhibit or activate specific channels and receptors makes it a versatile tool for studying calcium-dependent mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl diphenylborinate can change over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over time, degradation products may form, potentially altering its efficacy and specificity. Long-term studies have shown that 2-Aminoethyl diphenylborinate can have sustained effects on cellular function, particularly in the context of calcium signaling . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s activity.
Dosage Effects in Animal Models
The effects of 2-Aminoethyl diphenylborinate vary with different dosages in animal models. At low doses, the compound can modulate calcium signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes without causing harm. These findings emphasize the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Aminoethyl diphenylborinate is involved in various metabolic pathways, primarily related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis, such as the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and stromal interaction molecule (STIM) . By modulating these pathways, the compound affects metabolic flux and metabolite levels, influencing cellular energy balance and signaling dynamics. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Aminoethyl diphenylborinate is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as membrane permeability and binding affinity. These transport and distribution dynamics are essential for understanding how 2-Aminoethyl diphenylborinate exerts its effects in different cellular contexts.
Subcellular Localization
The subcellular localization of 2-Aminoethyl diphenylborinate plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with IP3R and modulates calcium release . Additionally, it can be found in other cellular compartments, such as the plasma membrane and cytoplasm, where it affects calcium influx and signaling . The specific targeting signals and post-translational modifications that direct 2-Aminoethyl diphenylborinate to these compartments are important for its precise regulation of cellular processes.
準備方法
アミノエトキシジフェニルボランは、いくつかの方法で合成することができます。一般的な合成経路の1つは、ジフェニルボロン酸と2-アミノエタノールとの反応です。 この反応は通常、穏やかな条件下で行われ、高純度の目的の生成物を得られます . 工業生産法では、類似の合成経路が用いられる場合がありますが、規模が大きく、最適化された反応条件により、高収率とコスト効率が確保されます。
化学反応の分析
アミノエトキシジフェニルボランは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、ボロン酸誘導体の生成につながります。
還元: 還元反応は、アミノエトキシジフェニルボランを異なるボラン誘導体に変化させることができます。
置換: この化合物は、アミノ基またはエトキシ基が他の官能基に置き換えられる置換反応に参加することができます。
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 生成される主な生成物は、特定の反応条件と用いられる試薬によって異なります .
科学研究での応用
アミノエトキシジフェニルボランは、科学研究において幅広い用途があります。
化学: ホウ素含有化合物の挙動とその他の分子との相互作用を研究するための試薬として用いられています。
生物学: この化合物は、IP₃受容体とTRPチャネルを阻害することによって、カルシウムシグナル伝達経路を調査するために用いられます.
医学: 研究によると、アミノエトキシジフェニルボランは、カルシウム媒介オートファジーを阻害することによって、特定の薬物の抗腫瘍効果を高める可能性があります.
類似化合物との比較
アミノエトキシジフェニルボランは、IP₃受容体とTRPチャネルの二重阻害によって独特です。類似の化合物には以下のようなものがあります。
ジフェニルボロン酸: 構造的に類似していますが、アミノエトキシ基を欠いているため、生物学的活性が異なります。
2-アミノエチルジフェニルボリネート: カルシウムチャネルに対する同様の阻害効果を示す、別のホウ素含有化合物.
これらの化合物は、分子標的との特異的な相互作用とその全体的な生物学的効果において異なっており、科学研究におけるアミノエトキシジフェニルボランの独自性を強調しています。
特性
IUPAC Name |
2-diphenylboranyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVCIGGICSWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040389 | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
| Record name | Diphenylborinic acid 2-aminoethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
524-95-8 | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethoxydiphenylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl diphenylborinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)(diphenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


